molecular formula C28H25BrN4O B4324143 1-(4-BROMO-2-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

1-(4-BROMO-2-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4324143
M. Wt: 513.4 g/mol
InChI Key: YTEAQMPIZIPYHQ-UHFFFAOYSA-N
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Description

1-(4-BROMO-2-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that features a variety of functional groups, including a bromo-substituted aromatic ring, a pyridine ring, a pyrrole ring, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMO-2-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the pyridine and pyrrole rings, and finally the bromo-substituted aromatic ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMO-2-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution of the bromo group could produce a variety of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity and could be investigated for its potential as a pharmaceutical agent.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 1-(4-BROMO-2-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE would depend on its specific biological target. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-BROMO-2-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE include other quinoline derivatives, pyridine-containing compounds, and pyrrole-substituted molecules. Examples include:

    Quinoline derivatives: Compounds with a quinoline core, such as chloroquine and quinine.

    Pyridine-containing compounds: Molecules like nicotinamide and pyridoxine.

    Pyrrole-substituted molecules: Compounds such as porphyrins and pyrrole-based drugs.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which may confer unique biological activity or material properties not found in other similar compounds.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-7,7-dimethyl-5-oxo-4-pyridin-3-yl-2-pyrrol-1-yl-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25BrN4O/c1-18-13-20(29)8-9-22(18)33-23-14-28(2,3)15-24(34)26(23)25(19-7-6-10-31-17-19)21(16-30)27(33)32-11-4-5-12-32/h4-13,17,25H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEAQMPIZIPYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C3=C(C(C(=C2N4C=CC=C4)C#N)C5=CN=CC=C5)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-BROMO-2-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
Reactant of Route 2
1-(4-BROMO-2-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
1-(4-BROMO-2-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
1-(4-BROMO-2-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
Reactant of Route 5
1-(4-BROMO-2-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
Reactant of Route 6
1-(4-BROMO-2-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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